molecular formula C11H20ClNO2 B13507111 1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride

1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride

Cat. No.: B13507111
M. Wt: 233.73 g/mol
InChI Key: VYOGQHCYYUKBQQ-UHFFFAOYSA-N
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Description

1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride is a synthetic organic compound belonging to the spiroacetals family. It is characterized by its unique dioxadispiro structure, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride involves multiple steps. One common method includes the cycloaddition of dichloroketene to 1,2-dimethylenecyclohexane, followed by zinc dust reduction of the chlorine atoms and Baeyer-Villiger oxidation with m-chloroperbenzoic acid . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets and pathways. In the context of neuroprotection, it reduces oxidative stress and inflammation in neuronal cells, enhances antioxidant capacity, and improves mitochondrial function. These effects are mediated through various signaling pathways, including the activation of antioxidant response elements and inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{7,10-Dioxadispiro[2.2.4{6}.2{3}]dodecan-1-yl}methanaminehydrochloride stands out due to its specific dioxadispiro structure, which imparts unique chemical properties and potential applications. Its ability to cross the blood-brain barrier and exhibit neuroprotective effects further distinguishes it from similar compounds.

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

7,10-dioxadispiro[2.2.46.23]dodecan-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c12-8-9-7-10(9)1-3-11(4-2-10)13-5-6-14-11;/h9H,1-8,12H2;1H

InChI Key

VYOGQHCYYUKBQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC13CC3CN)OCCO2.Cl

Origin of Product

United States

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